
Thalidomide-5'-O-C5-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-C5-acid is a chemically synthesized conjugate that acts as an E3 ligase ligand-linker. It combines the cereblon ligand derived from thalidomide with a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research settings and has shown potential in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C5-acid involves the conjugation of thalidomide with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can be linked to the C5-acid.
Linker Attachment: The activated thalidomide is then reacted with a linker molecule under specific conditions to form the Thalidomide-5’-O-C5-acid conjugate.
Industrial Production Methods
While detailed industrial production methods for Thalidomide-5’-O-C5-acid are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory-scale synthesis. The process is optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Thalidomide-5’-O-C5-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Thalidomide-5’-O-C5-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Thalidomide-5’-O-C5-acid exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is crucial for the compound’s role in targeted protein degradation .
類似化合物との比較
Similar Compounds
Lenalidomide: Another thalidomide derivative with similar binding properties to cereblon.
Pomalidomide: A thalidomide analogue with enhanced potency and different therapeutic applications.
Iberdomide: A newer derivative with distinct molecular targets and pathways
Uniqueness
Thalidomide-5’-O-C5-acid is unique due to its specific linker structure, which allows for targeted protein degradation through the PROTAC technology. This makes it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C19H20N2O7 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyhexanoic acid |
InChI |
InChI=1S/C19H20N2O7/c22-15-8-7-14(17(25)20-15)21-18(26)12-6-5-11(10-13(12)19(21)27)28-9-3-1-2-4-16(23)24/h5-6,10,14H,1-4,7-9H2,(H,23,24)(H,20,22,25) |
InChIキー |
ABGQQXZPUUPSMC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
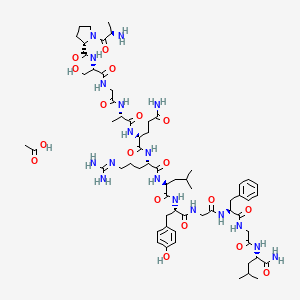
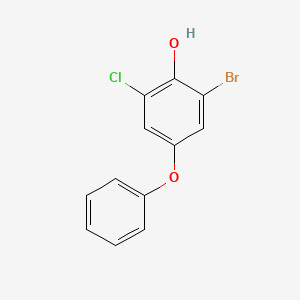
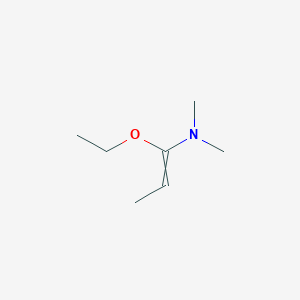
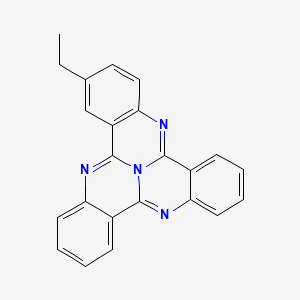
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
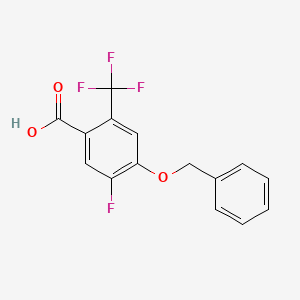
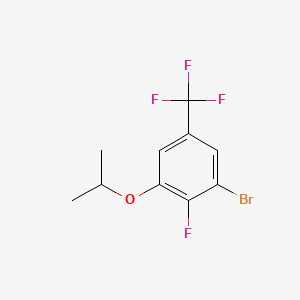
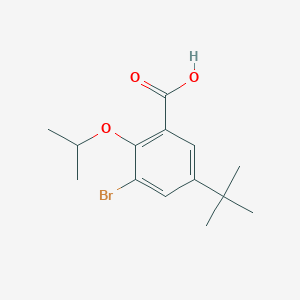
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
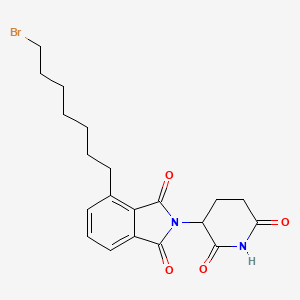

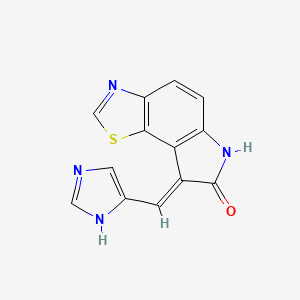
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
